1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions. The final step is the coupling of the indole and pyrrolidine derivatives with the carboxamide group, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener synthesis methods using less hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens or nitrating agents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the pyrrolidine and carboxamide groups.
N-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxamide: Contains the pyrrolidine and carboxamide groups but lacks the indole moiety.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of the indole, pyrrolidine, and carboxamide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24ClN3O4 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O4/c1-30-17-4-6-20(21(11-17)31-2)26-23(29)15-9-22(28)27(13-15)8-7-14-12-25-19-5-3-16(24)10-18(14)19/h3-6,10-12,15,25H,7-9,13H2,1-2H3,(H,26,29) |
InChI Key |
QEYQJFIAVHVCQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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